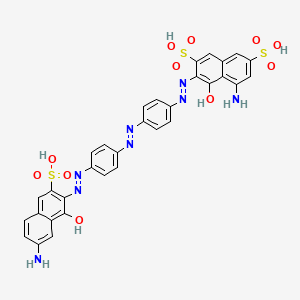
Isomethadol
Vue d'ensemble
Description
Isomethadol is an opioid analgesic with a number of stereoisomers, including alpha and beta forms of dextro, laevo, and racemic isomers, resulting in a total of six stereoisomers . It was first produced in the United States in 1948 and is known for its potent analgesic properties . The compound is typically used in research as its hydrochloride salt .
Méthodes De Préparation
Isomethadol is synthesized by the reduction of d,l-isomethadone with lithium aluminium hydride . The reaction involves the reduction of the carbonyl group in isomethadone to form the corresponding alcohol, this compound. The industrial production methods for this compound are not widely documented, but the laboratory synthesis typically involves the following steps:
- Dissolve d,l-isomethadone in anhydrous ether.
- Add lithium aluminium hydride slowly to the solution under an inert atmosphere.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Isomethadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form isomethadone, the parent ketone compound.
Reduction: The reduction of isomethadone to this compound is a key reaction in its synthesis.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Solvents: Anhydrous ether, dichloromethane.
The major products formed from these reactions include isomethadone (from oxidation) and various substituted derivatives (from nucleophilic substitution).
Applications De Recherche Scientifique
Isomethadol has several scientific research applications, including:
Chemistry: Used as a model compound to study the stereochemistry and reactivity of opioid analgesics.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Studied for its potential use as an analgesic and its pharmacokinetic properties.
Industry: Used in the development of new opioid analgesics and in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
Isomethadol exerts its effects primarily through its interaction with opioid receptors in the central nervous system . It binds to and activates the μ-opioid receptor, leading to analgesic effects. The activation of this receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. Additionally, this compound may interact with other opioid receptors, including the κ- and δ-opioid receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Isomethadol is structurally and functionally similar to other opioid analgesics such as methadone and isomethadone . it is unique in its stereoisomeric forms, which can result in different pharmacological effects. Similar compounds include:
Methadone: A widely used opioid analgesic with a similar mechanism of action.
Isomethadone: The parent ketone compound from which this compound is synthesized.
Levomethadone: The laevo isomer of methadone, known for its potent analgesic effects.
This compound’s unique stereochemistry allows for the study of the effects of different isomers on opioid receptor binding and activity, providing valuable insights into the design of new analgesics .
Propriétés
IUPAC Name |
6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKMLFPHCPRNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275472, DTXSID301045317 | |
| Record name | 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isomethadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25117-79-7, 14347-92-3 | |
| Record name | β-[2-(Dimethylamino)-1-methylethyl]-α-ethyl-β-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25117-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomethadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC117873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isomethadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)








![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)


